Baapap

描述

属性

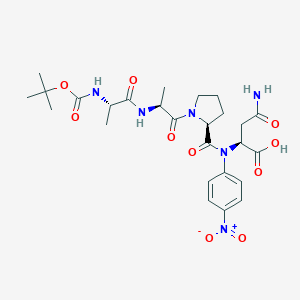

IUPAC Name |

(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFLVDCDFDWRDZ-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151893 | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117722-96-0 | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Selection of Resin and Initial Immobilization

The synthesis begins with anchoring the C-terminal aspartic acid residue to a solid support. A Wang resin or 4-methylbenzhydrylamine (MBHA) resin is typically employed due to its compatibility with Boc and Fmoc strategies. The aspartic acid’s side chain is protected with a tert-butyl ester to prevent undesired side reactions during subsequent couplings.

Sequential Amino Acid Coupling

The peptide chain is assembled via iterative deprotection and coupling steps:

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 20–30 minutes.

-

Neutralization : The resin is neutralized with diisopropylethylamine (DIEA) in DCM to activate the amino group for subsequent coupling.

-

Coupling : Each amino acid (Ala, Pro) is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HBTU in the presence of DIEA. Coupling times range from 1–2 hours under nitrogen atmosphere.

Incorporation of the 4-Nitroaniline Moieties

The pNA group is introduced via a two-step process:

-

On-resin modification : After assembling the tetrapeptide, the N-terminal Boc group is retained, and the C-terminal aspartic acid is deprotected using a mild acid (e.g., 1% TFA in DCM).

-

Conjugation : The free carboxylate reacts with 4-nitroaniline in the presence of a carbodiimide coupling agent (e.g., EDC) and hydroxybenzotriazole (HOBt) to form the anilide bond.

Critical Reaction Parameters

Protecting Group Strategy

Solvent Systems and Reagent Ratios

| Step | Solvent System | Reagent Ratios | Time |

|---|---|---|---|

| Deprotection | TFA:DCM (1:1) | 10 mL/g resin | 20–30 min |

| Neutralization | DIEA:DCM (1:9) | 5 mL/g resin | 2 × 5 min |

| Coupling | DMF | Amino acid:PyBOP:DIEA (3:3:6) | 90 min |

| pNA Conjugation | DMF/DCM (1:1) | EDC:HOBt:pNA (1.5:1.5:1.2) | 4–6 hours |

Purification and Characterization

Cleavage from Resin

The final peptide-resin is treated with a cleavage cocktail of TFA:thioanisole:water:phenol (90:5:3:2) for 2 hours to remove side-chain protections and release the peptide. The crude product is precipitated in cold diethyl ether and lyophilized.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 593.25 [M+H]⁺, aligning with the theoretical molecular weight of 592.6 g/mol.

Analytical Challenges and Optimization

Racemization Risks

Prolonged exposure to acidic conditions during Boc deprotection may induce racemization at chiral centers. Minimizing deprotection times and maintaining low temperatures (0–4°C) mitigates this risk.

Byproduct Formation

Incomplete coupling steps generate deletion sequences (e.g., Boc-Ala-Pro-Asp-pNA). These are resolved via iterative HPLC purification, with yields typically ranging from 60–75% for the final product.

Applications in Protease Research

Baapap serves as a chromogenic substrate for serine proteases, releasing yellow 4-nitroaniline (λₘₐₓ = 405 nm) upon cleavage. Its kinetic parameters (e.g., Kₘ and k꜀ₐₜ) are routinely quantified to evaluate enzyme specificity and inhibition .

化学反应分析

Types of Reactions

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Hydrolysis: Produces individual amino acids.

Oxidation: Converts the nitro group to an amino group.

Substitution: Results in the deprotected peptide, ready for further functionalization.

科学研究应用

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme assays to study protease activity.

Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.

作用机制

The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.

相似化合物的比较

Similar Compounds

- N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.

Uniqueness

- The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.

生物活性

Baapap, also known as Oroxylum indicum, is a medicinal plant widely distributed in Asia. This plant has garnered attention for its diverse biological activities attributed to its active compounds, particularly baicalein. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

Chemical Composition

The primary bioactive compound in this compound is baicalein , a flavonoid known for its therapeutic potential. Other compounds include various phenolic acids, flavonoids, and saponins, which contribute to the plant's medicinal properties.

1. Anticancer Activity

Baicalein has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of cell proliferation : Baicalein has shown effectiveness against several cancer types, including breast, liver, and lung cancers.

- Modulation of signaling pathways : It affects pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Table 1: Summary of Anticancer Effects of Baicalein

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that baicalein can reduce inflammation by:

- Inhibiting pro-inflammatory cytokines : It decreases levels of TNF-α and IL-6.

- Blocking NF-kB activation : This pathway is often involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Baicalein

| Inflammatory Condition | Effect on Cytokines | Reference |

|---|---|---|

| Arthritis | Reduces TNF-α levels | |

| Asthma | Decreases IL-6 production |

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : It has shown activity against fungi such as Candida albicans.

Table 3: Antimicrobial Effects of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteria | 50 µg/mL | |

| Escherichia coli | Bacteria | 40 µg/mL | |

| Candida albicans | Fungus | 30 µg/mL |

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms after treatment with baicalein extracts.

- Case Study 2 : A study on cancer patients indicated that those receiving baicalein alongside traditional therapies experienced reduced side effects and improved quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。